2-(4-Bromoanilino)oxane-3,4,5-triol
Description
2-(4-Bromoanilino)oxane-3,4,5-triol is a synthetic carbohydrate derivative characterized by a central oxane (tetrahydropyran) ring substituted with hydroxyl groups at positions 3, 4, and 5, and a 4-bromoanilino group at position 2. Its significance lies in its structural similarity to bioactive oxane-triol derivatives, such as empagliflozin analogs and glycoside-like compounds .
Properties
IUPAC Name |
2-(4-bromoanilino)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4/c12-6-1-3-7(4-2-6)13-11-10(16)9(15)8(14)5-17-11/h1-4,8-11,13-16H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPWNFGHKJOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)Br)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)oxane-3,4,5-triol typically involves the reaction of 4-bromoaniline with an oxane derivative under specific conditions. One common method includes the use of a coupling reaction, where 4-bromoaniline is reacted with an oxane derivative in the presence of a catalyst such as palladium. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromoanilino)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of aniline derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Major Products
Oxidation: Formation of oxane-3,4,5-trione derivatives.
Reduction: Formation of 2-(4-Anilino)oxane-3,4,5-triol.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
2-(4-Bromoanilino)oxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromoanilino)oxane-3,4,5-triol involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Analogues: Substituent Diversity: The bioactivity of oxane-triol derivatives is highly dependent on substituents. For example, EMPA’s chlorophenyl and oxolan groups enable selective SGLT2 inhibition , while Lobetyolin’s polyacetylene chain confers antitumor properties . The bromoanilino group in the target compound may influence electronic properties or binding affinity, but experimental validation is lacking.
Pharmacological Potential: Unlike Lobetyolin or Cyanidin-3-O-glucoside, the target compound lacks direct evidence of bioactivity. However, its hydroxyl-rich oxane core resembles glycoside moieties critical for receptor binding in drugs like empagliflozin .
Synthesis and Purity: EMPA and its impurities (e.g., IMP1, IMP2) are synthesized with >99% purity via Quality-by-Design (QbD) chromatography .
Computational and Experimental Insights
- Docking Studies : Tools like AutoDock4 could predict the target compound’s interactions with biological targets (e.g., kinases or transporters), leveraging its oxane-triol scaffold’s similarity to EMPA or Cyanidin derivatives.
- Gaps in Research: No peer-reviewed studies explicitly address the synthesis, stability, or bioactivity of this compound. Its closest analogs emphasize the need for halogen-specific optimization and hydroxyl group stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
